Ethyl 2-(2-methoxypyridin-4-yl)acetate
Overview
Description
Ethyl 2-(2-methoxypyridin-4-yl)acetate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of an ethyl ester group and a methoxy group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methoxypyridin-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-(2-methoxypyridin-4-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxypyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
Ethyl 2-(2-methoxypyridin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 2-(2-methoxypyridin-4-yl)acetate can be compared with other similar compounds, such as:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which may affect its reactivity and properties.
Ethyl 2-(2-hydroxypyridin-4-yl)acetate: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s chemical behavior and biological activity.
Biological Activity
Ethyl 2-(2-methoxypyridin-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound, with the CAS number 847375-45-5, is a pyridine derivative that has shown potential in various biological assays. Its structure includes a methoxy group at the 2-position of the pyridine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Receptor Binding : The compound acts as a ligand, modulating the activity of various receptors involved in cellular signaling pathways.
- Enzyme Interaction : It has been observed to inhibit key enzymes in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway. This leads to reduced cell migration and invasion, as well as inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Activity Against MRSA : In a study evaluating various analogues, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |
---|---|---|---|---|
Anticancer | NSCLC Cell Lines | N/A | 27.1 | |
Antimicrobial | MRSA | 12.5 | N/A | |
Antifungal | Candida spp. | >800 | N/A |
Detailed Findings
- Anticancer Studies : this compound significantly inhibited the growth of NSCLC cells in vitro, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves disruption of critical signaling pathways that control cell survival and proliferation .
- Antimicrobial Efficacy : In antimicrobial testing against MRSA, the compound displayed an MIC of 12.5 µg/mL, indicating strong activity compared to traditional antibiotics like vancomycin . However, it showed no significant antifungal activity against Candida species even at high concentrations .
Properties
IUPAC Name |
ethyl 2-(2-methoxypyridin-4-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-8-4-5-11-9(6-8)13-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURBJRKWAWIDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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